molecular formula C13H18N2O2 B3185314 Methyl 2-(3-methylpiperazin-1-yl)benzoate CAS No. 1131622-67-7

Methyl 2-(3-methylpiperazin-1-yl)benzoate

Cat. No. B3185314
CAS RN: 1131622-67-7
M. Wt: 234.29 g/mol
InChI Key: ZTDQGCYWRDUEKR-UHFFFAOYSA-N
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Description

  • CAS Number : 1131622-67-7

Synthesis Analysis

The synthesis of this compound involves the reaction between 2-(3-methylpiperazin-1-yl)benzoic acid and methyl chloroformate . The esterification process results in the formation of Methyl 2-(3-methylpiperazin-1-yl)benzoate .


Molecular Structure Analysis

The molecular structure of Methyl 2-(3-methylpiperazin-1-yl)benzoate consists of a benzoate group attached to a piperazine ring. The methyl group is positioned at the piperazine nitrogen. The compound exhibits a planar geometry due to resonance effects within the aromatic ring .


Chemical Reactions Analysis

  • Reductive Amination : The piperazine ring can be modified through reductive amination reactions .

Physical And Chemical Properties Analysis

  • Stability : Stable under normal conditions .

Mechanism of Action

Methyl 2-(3-methylpiperazin-1-yl)benzoate is primarily used as a ligand in coordination chemistry. It forms complexes with metal ions, influencing their reactivity and properties. Its specific biological mechanisms are still under investigation .

Safety and Hazards

  • Storage : Store in a cool, dry place away from direct sunlight .

Future Directions

  • Structural Modifications : Design derivatives for improved properties .

properties

CAS RN

1131622-67-7

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 2-(3-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C13H18N2O2/c1-10-9-15(8-7-14-10)12-6-4-3-5-11(12)13(16)17-2/h3-6,10,14H,7-9H2,1-2H3

InChI Key

ZTDQGCYWRDUEKR-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C2=CC=CC=C2C(=O)OC

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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